molecular formula C13H16N2O B2950392 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol CAS No. 1391758-25-0

2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

Cat. No. B2950392
CAS RN: 1391758-25-0
M. Wt: 216.284
InChI Key: AKYRTWWMTOMHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,5-diethyl-1H-pyrazol-1-yl)phenol” is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 . It has recently gained attention in scientific research.

Scientific Research Applications

Drug Design and Pharmacology

The pyrazole moiety present in 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol is known for its significance in drug design due to its varied biological activities. Compounds containing pyrazole are often explored for their antibacterial, antifungal, anti-inflammatory, and antitumor properties . The phenolic group in the compound could potentially be involved in interactions with biological targets, enhancing the compound’s bioactivity.

Antioxidant Potential

Research indicates that derivatives of pyrazole, such as the one , can exhibit antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is implicated in aging and various diseases like cancer and Alzheimer’s. The phenolic group in the compound could act as a radical scavenger, enhancing its antioxidant capacity.

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. The compound’s structure, with its pyrazole and phenol groups, could make it suitable for docking studies to explore potential interactions with various proteins, which is essential in the development of new pharmaceuticals .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry. The pyrazole ring in 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol can serve as a precursor for synthesizing various heterocyclic compounds, which can then be evaluated for a wide range of biological activities .

properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-10-9-11(4-2)15(14-10)12-7-5-6-8-13(12)16/h5-9,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYRTWWMTOMHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=CC=CC=C2O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.